1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Description
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indole core substituted at the 1-position with a 3-[(tert-butoxycarbonyl)amino]propyl group and at the 5-position with a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is utilized as a building block in medicinal chemistry, particularly for peptide coupling or as a precursor for bioactive molecules. Its molecular formula is inferred as C₁₇H₂₀N₂O₄, with a molecular weight of approximately 316.36 g/mol (calculated based on structural data).
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCVQQJUQKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound features three key structural elements:
- An indole-5-carboxylic acid core
- A 3-aminopropyl side chain attached at the indole nitrogen (N-1 position)
- A tert-butoxycarbonyl (Boc) protecting group on the amino functionality of the propyl chain
The preparation typically involves:
- Functionalization of the indole ring at the 5-position with a carboxylic acid group
- Introduction of the 3-aminopropyl substituent at the indole nitrogen
- Protection of the amino group with the Boc group to prevent undesired side reactions during further synthetic steps
Protection of the Amino Group Using tert-Butoxycarbonyl (Boc)
The Boc group is widely used in organic synthesis to protect amino groups due to its stability under neutral and basic conditions and its facile removal under mild acidic conditions.
Typical Boc Protection Procedure:
- Starting from the free amine (3-aminopropyl-indole derivative), the amino group is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The reaction is usually carried out in anhydrous solvents like dichloromethane at 0 °C to room temperature.
- The Boc protection selectively masks the amino group, yielding the Boc-protected intermediate.
This step is crucial to allow selective reactions on other parts of the molecule without interference from the reactive amino group.
Coupling of the 3-Aminopropyl Side Chain to Indole
The attachment of the 3-aminopropyl group to the indole nitrogen (N-1) is generally achieved via nucleophilic substitution or reductive amination strategies:
- N-Alkylation : Indole is alkylated at the nitrogen with a suitable 3-halopropylamine derivative (e.g., 3-bromopropylamine), often under basic conditions.
- The amino group on the propyl chain is then protected by Boc as described above.
- Alternatively, the amino group may be protected first, and then the protected 3-aminopropyl group is attached to indole.
These steps require careful control of reaction conditions to prevent over-alkylation or side reactions.
Purification and Characterization
After synthesis, the compound is purified by standard methods such as silica gel chromatography using appropriate solvent gradients (e.g., hexane/ethyl acetate).
Characterization is performed by:
- NMR Spectroscopy (1H and 13C NMR) to confirm the chemical structure and purity
- Mass Spectrometry (ESI-MS) to confirm molecular weight
- Melting point determination and other analytical techniques
Example Data Table: Typical Reaction Conditions for Boc Protection and Coupling
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection of Amino Group | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | 0 °C to RT | 2-4 hours | 85-95 | Protects amino group selectively |
| N-Alkylation of Indole | 3-Bromopropylamine or Boc-protected derivative | DMF or DCM | RT to 50 °C | 12-18 hours | 70-85 | Requires base, careful control |
| Introduction of Carboxylic Acid | Starting from 5-carboxyindole or carboxylation | Various | Varies | Varies | 60-90 | Starting material dependent |
| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | - | - | Gradient elution for purity |
Summary of Research Findings
- The Boc protecting group is essential for selective synthetic manipulation of the amino group in the 3-aminopropyl side chain.
- N-Alkylation strategies are commonly employed to attach the side chain to the indole nitrogen with good yields.
- The carboxylic acid functionality at the 5-position is either introduced early or obtained from commercially available precursors.
- Novel mild deprotection methods using 3-methoxypropylamine have been developed for Boc groups on indole derivatives, improving the synthetic utility of these compounds.
- Purification and characterization protocols are well-established, ensuring high purity for pharmaceutical and biochemical applications.
This detailed overview consolidates current knowledge on the preparation of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid from diverse authoritative sources, providing a comprehensive guide for researchers and synthetic chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structural features enable it to participate in various chemical reactions, making it a versatile building block in drug development.
Key Applications :
- Anticancer Agents : Research indicates that indole derivatives exhibit anticancer properties. The incorporation of the tert-butoxycarbonyl group enhances the stability and solubility of the compounds, which is crucial for therapeutic efficacy .
- Neuroprotective Agents : Indole derivatives have been studied for their neuroprotective effects. Compounds similar to this compound are being investigated for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis Applications
The compound is utilized in organic synthesis as a precursor for various chemical transformations. Its functional groups allow for diverse reactions, including:
- Amidation Reactions : The amino group can be used to form amides with carboxylic acids, expanding the library of indole-based compounds .
- Coupling Reactions : It can participate in coupling reactions to form more complex molecular architectures, which are essential in drug discovery .
Biochemical Applications
In biochemistry, this compound plays a role in proteomics and enzyme inhibition studies.
Case Studies :
- Proteomics Research : The compound has been used as a biochemical tool to study protein interactions and post-translational modifications. Its ability to modify amino acids allows researchers to track protein dynamics within cellular systems .
- Enzyme Inhibition Studies : Compounds with indole moieties have shown promise as enzyme inhibitors in metabolic pathways. The specific structure of this compound may enhance its binding affinity to target enzymes, making it a candidate for further investigation .
Data Tables
| Reaction Type | Description | Example Compound |
|---|---|---|
| Amidation | Formation of amides using carboxylic acids | This compound |
| Coupling | Formation of complex molecules through coupling | Various indole derivatives |
Mechanism of Action
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity . The amino group, once deprotected, can participate in further chemical modifications, allowing for the synthesis of derivatives with enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with overlapping functional groups, heterocyclic cores, or Boc-protected side chains. Key comparisons are summarized below:
Structural Differences
- Indoles are more electron-rich, enhancing interactions with biological targets like serotonin receptors. Substituent Position: The carboxylic acid at the 5-position of indole in the target compound contrasts with carboxamide or ester groups in analogs (e.g., 10a has a pyrrole-3-carboxylate ester) .
Boc Protection :
Trifluoromethyl/Trifluoroethoxy Groups :
Biological Activity
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid (CAS No. 1376288-62-8) is a synthetic compound characterized by an indole core, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.37 g/mol. The structural configuration allows for diverse chemical reactivity, which is crucial for its biological activity.
Synthesis Overview
The synthesis typically involves:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate in the presence of a base.
- Formation of the Indole Core : Through methods such as Fischer indole synthesis or transition metal-catalyzed cyclization.
- Coupling Reactions : Employing peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and methuosis, a form of cell death distinct from apoptosis .
Case Study Example :
A study evaluated indolyl-pyridinyl-propenones, revealing that specific substitutions at the indole ring position could enhance cytotoxicity dramatically. The compound's ability to induce morphological changes in treated cells suggests a strong potential for therapeutic applications against cancer .
The biological activity of this compound may involve:
- Microtubule Disruption : Similar to other indole derivatives, it may interfere with microtubule polymerization, leading to increased cytotoxicity.
- Receptor Binding : It serves as a building block for synthesizing compounds that target specific receptors involved in cancer progression .
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique biological profile of this compound:
| Compound | Position of Carboxylic Acid | Biological Activity |
|---|---|---|
| This compound | 5 | Significant anticancer activity; potential microtubule disruptor |
| 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-3-carboxylic acid | 3 | Moderate activity; different binding affinities |
| 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-2-carboxylic acid | 2 | Lower cytotoxicity; less effective in receptor binding |
Applications in Pharmaceutical Development
This compound is explored for its potential as:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with indole intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with Boc-protected amines in acetic acid with sodium acetate as a catalyst (2–3 hours, 100–120°C) . Optimization can include solvent selection (e.g., acetic acid for solubility), stoichiometric adjustments (1.1:1 molar ratio of aldehyde to amine), and monitoring reaction progress via TLC or HPLC .
- Purification : Post-synthesis, recrystallization from DMF/acetic acid mixtures effectively removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) resolves by-products .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms Boc-group integrity (tert-butyl singlet at ~1.4 ppm) and indole-proton environments (aromatic protons at 6.5–8.0 ppm) .
- FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and Boc-group C=O (~1680 cm⁻¹) validate functional groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazards : Classified as acutely toxic (H302, H312) and a respiratory irritant (H335). Skin/eye contact requires immediate rinsing with water; inhalation necessitates fresh air and medical evaluation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize vapor exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural confirmation?
- Case Study : If NMR signals for the indole moiety deviate from literature values, consider steric hindrance from the Boc group or solvent polarity effects. Compare data with structurally analogous compounds (e.g., tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate, HS-4748) to identify shifts caused by electronic effects .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) clarifies ambiguous proton couplings or quaternary carbons .
Q. What strategies mitigate low yields in the coupling step between Boc-protected amines and indole intermediates?
- Catalysis : Substitute sodium acetate with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Solvent Optimization : Replace acetic acid with DMF for better solubility of Boc-amine intermediates, but ensure anhydrous conditions to prevent Boc-group cleavage .
Q. How do researchers evaluate the stability of this compound under varying storage conditions?
- Accelerated Degradation Studies : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stability testing). Monitor via HPLC for decomposition products (e.g., free amine from Boc deprotection) .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9) to identify conditions favoring carboxylate vs. carboxylic acid forms .
Q. What in vitro assays are suitable for probing the biological activity of this compound?
- Target Screening : Use kinase inhibition assays (e.g., ATP-binding site competition) or receptor-binding studies (e.g., fluorescence polarization) to identify potential targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects, with EC₅₀ calculations for potency .
Methodological Considerations
- Synthesis Scalability : While lab-scale reactions use 0.1 mol batches, pilot-scale synthesis requires continuous flow systems to maintain reflux efficiency .
- Data Contradictions : If bioactivity results conflict with computational predictions (e.g., docking studies), re-examine stereochemistry (via chiral HPLC) or reassess assay conditions (e.g., serum protein interference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
